Ethyl 2-(5-{4-[(3-chlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate
Description
Ethyl 2-(5-{4-[(3-chlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate is a synthetic organic compound featuring a phthalazine core substituted with a 3-chlorophenylamino group, a 2-methylbenzenesulfonamido moiety, and an ethyl ester functional group. The 3-chlorophenyl group may enhance lipophilicity and metabolic stability, while the sulfonamido linkage could improve binding affinity to biological targets.
Properties
Molecular Formula |
C25H23ClN4O4S |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
ethyl 2-[[5-[4-(3-chloroanilino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C25H23ClN4O4S/c1-3-34-23(31)15-27-35(32,33)22-13-17(12-11-16(22)2)24-20-9-4-5-10-21(20)25(30-29-24)28-19-8-6-7-18(26)14-19/h4-14,27H,3,15H2,1-2H3,(H,28,30) |
InChI Key |
ZLDZRJHDZHWQQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-{4-[(3-chlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the 3-chlorophenylamino group through nucleophilic substitution. The methylbenzenesulfonamido group is then attached via sulfonation, and finally, the ethyl acetate moiety is introduced through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-{4-[(3-chlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
Ethyl 2-(5-{4-[(3-chlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-{4-[(3-chlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamido and Ester Groups
Several compounds share structural motifs with the target molecule, including sulfonamido linkages, aromatic systems, and ester groups. Key examples include:
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)
- Molecular Weight : 514.2 g/mol .
- Key Features : Replaces the phthalazine core with a thiazole ring and incorporates a piperazine moiety.
- Synthesis Yield : 89.1%, lower than trifluoromethyl-substituted analogues (10d, 10e: 93.4% and 92.0%, respectively) .
- Significance: The chloro-substituted phenyl group mirrors the target compound’s 3-chlorophenylamino moiety, suggesting comparable electronic effects but divergent steric profiles due to the thiazole-piperazine system.
Ethyl (5Z)-2-[(3-Chlorophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate (CAS 297160-02-2)
- Molecular Formula: C20H15ClFNO3S .
- Key Features : Substitutes the phthalazine with a dihydrothiophene ring and introduces a 4-fluorobenzylidene group.
- Significance: The 3-chlorophenylamino group is retained, but the fluorinated benzylidene substituent may alter solubility and target selectivity compared to the target compound’s methylbenzenesulfonamido group.
Ethyl 2-([5-(3-Chlorophenyl)-2-pyrimidinyl]sulfanyl)acetate (CAS 344281-95-4)
Functional Group Influence on Properties
- Chlorophenyl vs. Trifluoromethyl Substitutents :
- Sulfonamido Linkages :
Table of Comparative Data
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